molecular formula C10H19N3 B13258401 (Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B13258401
M. Wt: 181.28 g/mol
InChI Key: IRWLCVOROAERPD-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a butan-2-yl group attached to a 1-ethyl-1H-pyrazol-5-ylmethyl amine. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves a multi-step process. One common method is the reductive amination of a pyrazole derivative with a butan-2-yl amine. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • (Butan-2-yl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • (Butan-2-yl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Uniqueness

(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can lead to different biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]butan-2-amine

InChI

InChI=1S/C10H19N3/c1-4-9(3)11-8-10-6-7-12-13(10)5-2/h6-7,9,11H,4-5,8H2,1-3H3

InChI Key

IRWLCVOROAERPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC=NN1CC

Origin of Product

United States

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